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Compound of Interest

Compound Name: Fluorescent Red Mega 480

Cat. No.: B1257686 Get Quote

Introduction

Fluorescent Red Mega 480 NHS-ester is an amine-reactive fluorescent dye designed for

covalently labeling proteins and other biomolecules containing primary amino groups.[1] This

dye is particularly well-suited for multicolor imaging techniques due to its exceptionally large

Stokes shift, the difference between its excitation and emission maxima.[1][2] This

characteristic allows for excitation using common light sources, such as those used for

fluorescein, while emitting in the red spectrum, enabling independent detection in multiplexed

experiments.[1][2] The N-hydroxysuccinimidyl (NHS) ester functional group readily reacts with

primary amines, typically the ε-amino groups of lysine residues on the surface of proteins, to

form a stable amide bond.[3][4][5][6][7]

Principle of Reaction

The labeling reaction involves the nucleophilic attack of a non-protonated primary amine from

the protein on the NHS-ester group of the Fluorescent Red Mega 480 dye. This results in the

formation of a stable covalent amide linkage and the release of N-hydroxysuccinimide (NHS).

The reaction is highly dependent on pH, with an optimal range of 8.0-9.0 to ensure that the

primary amines are deprotonated and thus reactive.[3][5][6][8][9]

Quantitative Data Summary
The following table summarizes the key spectral and physical properties of Fluorescent Red
Mega 480 NHS-ester.
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Property Value Reference

Excitation Maximum (λex)
500 nm (in H₂O), 513 nm (in

0.1 M phosphate pH 7.0)
[1][2]

Emission Maximum (λem)
630 nm (in H₂O), 640 nm (in

0.1 M phosphate pH 7.0)
[1][2]

Molar Extinction Coefficient (ε) 40,000 cm⁻¹M⁻¹ [2]

Molecular Weight (MW) 611.66 g/mol [2]

Experimental Protocols
This section provides a detailed protocol for the covalent labeling of proteins with Fluorescent
Red Mega 480 NHS-ester.

1. Materials and Reagents

Fluorescent Red Mega 480 NHS-ester

Protein of interest (in an amine-free buffer)

Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Labeling Buffer: 50-100 mM sodium bicarbonate buffer or sodium borate buffer, pH 8.0-9.0[2]

[5][9]

Purification/Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Gel filtration column (e.g., Sephadex G-25)[2][9]

Reaction tubes

Stirring/vortexing equipment

2. Reagent Preparation

Protein Solution:
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Dissolve the protein in the Labeling Buffer at a concentration of 2-10 mg/mL.[2][4][8]

Ensure the protein solution is free of amine-containing substances (e.g., Tris buffer,

sodium azide) and BSA, as these will compete with the labeling reaction.[3][9] If

necessary, dialyze the protein against the Labeling Buffer.[9]

Dye Stock Solution:

Allow the vial of Fluorescent Red Mega 480 NHS-ester to warm to room temperature

before opening.

Prepare a stock solution by dissolving the dye in anhydrous DMF or DMSO. For example,

dissolve 1 mg of the dye in 50 µL of DMF to achieve a concentration of approximately 40

nmol/µL.[2] Alternatively, a 10 mM stock solution can be prepared.[4][5]

This stock solution should be prepared fresh, as NHS-esters are moisture-sensitive and

can hydrolyze over time.[3][5]

3. Protein Labeling Reaction

Molar Ratio Calculation:

The optimal molar ratio of dye to protein for labeling can vary and may require

optimization. A common starting point is a molar excess of dye. For many proteins, a dye-

to-protein ratio of 1:1 to 2:1 is recommended to achieve a degree of labeling (DOL)

between 1 and 2, as higher ratios can lead to overlabeling and a decrease in the quantum

yield of the conjugate.[2] For antibodies, a higher initial molar ratio may be used.[4]

Labeling Procedure:

While gently stirring, add the calculated volume of the dye stock solution dropwise to the

protein solution.[2]

Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][3][5]

The reaction is often complete within 5-10 minutes.[9]

(Optional) The reaction can be quenched by adding Tris-HCl or glycine to a final

concentration of 50-100 mM and incubating for an additional 10-15 minutes.[5]
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4. Purification of the Labeled Protein

It is crucial to separate the fluorescently labeled protein from the unreacted, hydrolyzed dye.

[9]

Gel Filtration Chromatography:

Equilibrate a gel filtration column (e.g., Sephadex G-25) with the Purification/Elution Buffer.

[2][3][9]

Apply the reaction mixture to the top of the column.[3]

Elute the conjugate with the Purification/Elution Buffer.

The first colored band to elute from the column is the labeled protein.[2][9] The slower-

moving band contains the free, unreacted dye.[9]

Collect the fractions containing the labeled protein. The protein concentration of each

fraction can be determined using a Bradford assay or by measuring absorbance at 280

nm.[3]

5. Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each protein molecule, can

be determined spectrophotometrically.

Procedure:

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

absorbance maximum of the dye (A_max, ~500 nm).

Calculate the protein concentration using the Beer-Lambert law, correcting the A₂₈₀ for the

dye's absorbance at this wavelength. The correction factor (CF) is A₂₈₀ of the dye / A_max

of the dye.

Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)

Calculate the molar concentration of the protein and the dye.
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DOL = (molar concentration of dye) / (molar concentration of protein)

6. Storage of the Labeled Protein

Store the purified, labeled protein under the same conditions as the unlabeled protein. For

short-term storage, 4°C is suitable.[3][9]

For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol), aliquot the

conjugate to avoid repeated freeze-thaw cycles, and store at -20°C to -80°C, protected from

light.[3][9]
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Caption: Experimental workflow for protein labeling.
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Caption: NHS-ester protein labeling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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